molecular formula C11H6F2O2 B13706581 2,2-Difluoronaphtho[2,3-d][1,3]dioxole

2,2-Difluoronaphtho[2,3-d][1,3]dioxole

Cat. No.: B13706581
M. Wt: 208.16 g/mol
InChI Key: RSVMMZORKRLLJS-UHFFFAOYSA-N
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Description

2,2-Difluoronaphtho[2,3-d][1,3]dioxole is a fluorinated organic compound with the molecular formula C10H4F2O2 It is a derivative of naphthalene and contains two fluorine atoms and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2-Difluoronaphtho[2,3-d][1,3]dioxole typically involves the reaction of 1,3-benzodioxole with chlorine in the presence of a radical initiator, followed by fluorination. One method involves reacting 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator to form 2,2-dichloro-1,3-benzodioxole. This intermediate is then fluorinated to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of chlorination and fluorination, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoronaphtho[2,3-d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dihydrodiol derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dihydrodiol derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoronaphtho[2,3-d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoronaphtho[2,3-d][1,3]dioxole involves its interaction with enzymes and other molecular targets. For example, the compound can be defluorinated by the enzyme toluene dioxygenase, leading to the formation of dihydrodiol derivatives. This process involves the oxidation of the compound to form dihydrodiol, which can then undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoronaphtho[2,3-d][1,3]dioxole is unique due to its naphthalene backbone, which imparts different chemical properties compared to its benzodioxole counterparts. This uniqueness makes it valuable for specific applications where the naphthalene structure is advantageous.

Properties

Molecular Formula

C11H6F2O2

Molecular Weight

208.16 g/mol

IUPAC Name

2,2-difluorobenzo[f][1,3]benzodioxole

InChI

InChI=1S/C11H6F2O2/c12-11(13)14-9-5-7-3-1-2-4-8(7)6-10(9)15-11/h1-6H

InChI Key

RSVMMZORKRLLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)OC(O3)(F)F

Origin of Product

United States

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